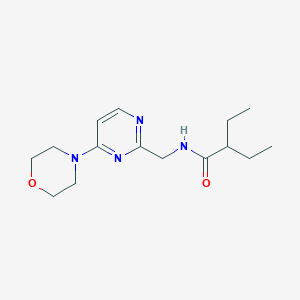

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a synthetic organic compound that belongs to the class of morpholinopyrimidine derivatives.

Métodos De Preparación

The synthesis of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide typically involves the reaction of 4-morpholinopyrimidine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

The applications of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide are primarily focused on its antitumor activity, with potential applications in oncology.

Antitumor Activity

- Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Studies on related morpholinopyrimidine compounds have shown significant inhibition of tumor growth in preclinical models.

Macrophage Migration Inhibitory Factor (MIF) and MIF2

Research indicates the potential of targeting MIF and MIF2 in drug discovery .

- MIF's tautomerase active site is considered an appealing target for drug development .

- Small-molecule inhibitors can inhibit the MIF-CD74 interaction or MIF-induced signaling in cell-based studies .

- 4-Iodopyrimidine can be exploited as covalent inhibitors of MIF and MIF2 to develop specific probes for labeling of MIF family proteins .

Therapeutic Efficacy in Malignancies

Combinatorial methods may improve the therapeutic efficacy of therapeutic agents in treating malignancies .

- The present invention is directed to methods and compositions to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof, particularly in the treatment of malignancies .

- Cancer is a collection of diseases with a multitude of etiologies and that a patient's response and survival from therapeutic intervention is complex with many factors playing a role in the success or failure of treatment .

Mecanismo De Acción

The mechanism of action of 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparación Con Compuestos Similares

2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide can be compared with other morpholinopyrimidine derivatives, such as:

4,6-dimorpholino-N-(2-(4-morpholinopyrimidin-2-ylamino)ethyl)-1,3,5-triazin-2-amine: This compound has shown significant activity against Plasmodium falciparum.

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .

Actividad Biológica

The compound 2-ethyl-N-((4-morpholinopyrimidin-2-yl)methyl)butanamide is a derivative of morpholinopyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C13H20N4O. The compound features a morpholinopyrimidine moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The morpholinopyrimidine structure allows for binding to active sites, potentially modulating their activity. For instance, studies have shown that similar morpholinopyrimidine derivatives exhibit strong affinities for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects through the inhibition of nitric oxide production and inflammatory cytokine expression .

Biological Activity

Research indicates that compounds within the morpholinopyrimidine family demonstrate various biological activities, including:

- Anti-inflammatory effects: Morpholinopyrimidine derivatives have been found to inhibit the production of inflammatory mediators in macrophage cells stimulated by lipopolysaccharides (LPS) .

- Antitumor activity: Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology . For example, studies on related morpholinopyrimidine compounds indicated significant inhibition of tumor growth in preclinical models.

Case Studies and Research Findings

- Anti-inflammatory Activity:

- Antitumor Potential:

- Molecular Docking Studies:

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds in terms of structure and function:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethyl-N-(4-morpholinopyrimidin-2-yl)methylbutanamide | Morpholinopyrimidine moiety | Anti-inflammatory, Antitumor |

| N-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)-6-methoxyphenol | Similar core structure | Inhibits NO production |

| Bisantrene | Tricyclic aromatic compound | Antitumor activity in various cancers |

Propiedades

IUPAC Name |

2-ethyl-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-3-12(4-2)15(20)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,3-4,7-11H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFEZBUUNKKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.